molecular formula C10H10F3NO2S2 B12972870 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide

Katalognummer: B12972870
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: FQGYHROXPZDGNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide is an organic compound with the molecular formula C10H10F3NO2S2 and a molecular weight of 297.317 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulphonyl moiety, which is further connected to an ethanethioamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide typically involves multiple steps, starting with the preparation of the benzyl sulphonyl precursor. One common method involves the reaction of 4-trifluoromethylbenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with ethanethioamide under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide include:

Eigenschaften

Molekularformel

C10H10F3NO2S2

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-[[4-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide

InChI

InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-3-1-7(2-4-8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17)

InChI-Schlüssel

FQGYHROXPZDGNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=S)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.